

In-Depth Technical Guide: 2-Nitro-1-(4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Nitro-1-(4-nitrophenyl)ethanone

Cat. No.: B8033949

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Abstract

This technical guide provides a comprehensive overview of **2-Nitro-1-(4-nitrophenyl)ethanone**, a specialized α -nitro ketone. Due to the limited direct experimental data available for this specific compound, this document outlines a probable synthetic pathway, details relevant experimental protocols for compounds of this class, and presents its predicted chemical and physical properties based on analogous structures. Furthermore, this guide explores the potential applications and reactivity of α -nitro ketones in the context of scientific research and drug development, supported by generalized experimental workflows and logical diagrams.

Introduction

 α -Nitro ketones are valuable intermediates in organic synthesis, serving as precursors for a variety of important molecular scaffolds such as isoxazoles, pyrroles, and oxazolidinones.[1] Their utility stems from the presence of two key functional groups: a carbonyl group and an adjacent nitro group, both of which are strong electron-withdrawing groups. This electronic arrangement allows α -nitro ketones to act as effective nucleophiles in several critical reactions, including Michael additions, Mannich reactions, and inverse electron-demand Diels-Alder reactions.[2]



This guide focuses on the specific α -nitro ketone, **2-Nitro-1-(4-nitrophenyl)ethanone**. While a dedicated CAS number for this compound is not readily available in major chemical databases, its synthesis and properties can be inferred from established chemical principles and the known reactivity of its parent compound, **1-(4-nitrophenyl)ethanone**.

Chemical and Physical Properties

Direct experimental data for **2-Nitro-1-(4-nitrophenyl)ethanone** is scarce. However, its properties can be predicted by examining the known characteristics of the parent compound, **1-**(4-nitrophenyl)ethanone, and considering the impact of the additional α -nitro group.

Table 1: Properties of 1-(4-nitrophenyl)ethanone and Predicted Properties of **2-Nitro-1-(4-nitrophenyl)ethanone**

Property	1-(4-nitrophenyl)ethanone	2-Nitro-1-(4- nitrophenyl)ethanone (Predicted)
CAS Number	100-19-6[3][4][5]	Not Assigned
Molecular Formula	C ₈ H ₇ NO ₃ [3][5]	C ₈ H ₆ N ₂ O ₅
Molecular Weight	165.15 g/mol [5]	210.14 g/mol
Appearance	Crystals	Likely a solid
Melting Point	75-78 °C	Expected to be higher than the parent compound
Boiling Point	202 °C	Expected to be higher than the parent compound
Solubility	Insoluble in water	Likely insoluble in water, soluble in organic solvents

Synthesis of 2-Nitro-1-(4-nitrophenyl)ethanone

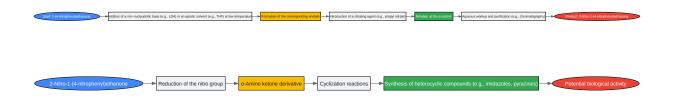
The synthesis of α -nitro ketones can be achieved through several methods. One of the most common and effective approaches is the C-acylation of nitro compounds.[1] Another well-



established method involves the oxidation of the corresponding α -nitro alcohols, which are themselves derived from a Henry (nitroaldol) reaction.[6]

Proposed Synthetic Pathway: Nitration of 1-(4-nitrophenyl)ethanone Enolate

A plausible method for the synthesis of **2-Nitro-1-(4-nitrophenyl)ethanone** involves the nitration of the enolate of **1-(4-nitrophenyl)ethanone**. This approach leverages the acidity of the α -proton of the ketone.



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To cite this document: BenchChem. [In-Depth Technical Guide: 2-Nitro-1-(4-nitrophenyl)ethanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8033949#2-nitro-1-4-nitrophenyl-ethanone-cas-number]

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